molecular formula C36H66P2Pd B1270768 Bis(tricyclohexylphosphine)palladium(0) CAS No. 33309-88-5

Bis(tricyclohexylphosphine)palladium(0)

Cat. No. B1270768
CAS RN: 33309-88-5
M. Wt: 667.3 g/mol
InChI Key: JGBZTJWQMWZVNX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of bis(tricyclohexylphosphine)palladium(II) dichloride involves reacting sodium tetrachloropalladate(II) with tricyclohexylphosphine in ethanol. This process is characterized by its simplicity, environmental friendliness, and low equipment requirements, yielding the product with high purity (99.6%) under optimized conditions including a molar ratio of tricyclohexylphosphine to Na2PdCl4 greater than 2.4 and a reaction temperature of 70°C (Wang Zhaowe, 2014).

Molecular Structure Analysis

The molecular structure of bis(tricyclohexylphosphine)palladium(II) dichloride has been determined through elemental analysis, infrared spectra, and 31P nuclear magnetic resonance. These techniques confirm the expected chemical composition and structure, showcasing the complex's high purity and verifying its successful synthesis under the aforementioned conditions.

Chemical Reactions and Properties

Bis(tricyclohexylphosphine)palladium(0) complexes have demonstrated exceptional performance as catalysts in various chemical transformations. For example, they exhibit excellent activity in Suzuki-Miyaura cross-coupling reactions, enabling the quantitative coupling of a wide variety of functionalized and heterocyclic aryl and benzyl bromides. The complexes are characterized by their high functional group tolerance and the ability to facilitate reactions under mild conditions, thus broadening their applicability in organic synthesis (Jeanne L. Bolliger, C. Frech, 2010).

Physical Properties Analysis

While specific details on the physical properties of bis(tricyclohexylphosphine)palladium(0) are not highlighted in the provided literature, palladium complexes with bulky phosphine ligands typically exhibit unique solubility and stability characteristics that are crucial for their catalytic activity and recyclability. The bulky tricyclohexylphosphine ligands in the complex likely contribute to its solubility in organic solvents and its stability under reaction conditions, making it an effective catalyst for organic transformations.

Chemical Properties Analysis

The chemical properties of bis(tricyclohexylphosphine)palladium(0) complexes, including their reactivity, selectivity, and stability, are influenced by the ligand environment around the palladium center. These complexes are known for their ability to catalyze C-C bond-forming reactions with high efficiency and selectivity, attributable to the electronic and steric effects imposed by the tricyclohexylphosphine ligands. The ligands not only stabilize the palladium center but also modulate its reactivity towards various substrates, thereby enhancing the scope and applicability of palladium-catalyzed reactions.

For more insights on bis(tricyclohexylphosphine)palladium(0) and related research, the following references provide detailed information on its synthesis, structure, and catalytic applications in organic synthesis. These studies highlight the complex's significance in modern synthetic chemistry and its potential for facilitating diverse chemical transformations.

Scientific Research Applications

Catalysis in Organic Synthesis

  • Bis(tricyclohexylphosphine)palladium(II) dichloride has been synthesized and shown to be effective in catalyzing Suzuki coupling reactions, particularly with electron-rich aryl chlorides (Subhas et al., 2010).
  • A study demonstrated the use of bis(tricyclohexylphosphine)palladium(II) in Mizoroki–Heck reactions under mild conditions, highlighting the importance of ligand composition on the catalyst's activity (Oberholzer & Frech, 2013).

Synthesis and Characterization

  • Research has been conducted on the synthesis and structural characterization of bis(tricyclohexylphosphine)palladium(II) dichloride, providing insights into its chemical composition and structure (Wang Zhaowe, 2014).

Reactivity and Stability Studies

  • Studies have explored the stability and reactivity of cationic palladium(II) bis(tricyclohexylphosphine) hydrides, revealing insights into their behavior and structural characteristics (Leoni et al., 1991).

Safety And Hazards

Bis(tricyclohexylphosphine)palladium(0) is classified as a non-combustible solid . It can cause skin irritation and serious eye irritation . Inhalation may cause respiratory irritation . It is advised to avoid breathing dust, fume, gas, mist, vapors, or spray . Use of personal protective equipment and chemical impermeable gloves is recommended . It should be handled only in a well-ventilated area .

properties

IUPAC Name

palladium;tricyclohexylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C18H33P.Pd/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h2*16-18H,1-15H2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGBZTJWQMWZVNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.[Pd]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H66P2Pd
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90370360
Record name Bis(tricyclohexylphosphine)Palladium(0)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90370360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

667.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(tricyclohexylphosphine)Palladium(0)

CAS RN

33309-88-5
Record name Bis(tricyclohexylphosphine)Palladium(0)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90370360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(tricyclohexylphosphine) palladium(0)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
47
Citations
VV Grushin, C Bensimon, H Alper - Inorganic Chemistry, 1994 - ACS Publications
CO). 6· 7 In addition, 1 can be used for the synthesis of some organometallic compounds (eg,[(Cy3P) 2Pd2Ph2 (p-OH) 2] and [CpPd (Ph) PCy3]) which are not accessible by other …
Number of citations: 69 pubs.acs.org
C Munro-Leighton, LL Adduci, JJ Becker… - …, 2011 - ACS Publications
The oxidative addition of secondary electrophiles to Pd(0) is significantly accelerated by anomeric effects. In contrast to cyclohexyl bromide, acetobromo-α-d-glucose undergoes …
Number of citations: 17 pubs.acs.org
VPW Böhm, CWK Gstöttmayr, T Weskamp… - Journal of …, 2000 - Elsevier
Palladium(0) complexes of N-heterocyclic carbenes (NHC) are easily obtained starting from the free carbene and bis(tri-ortho-tolylphosphine)palladium(0) by ligand exchange. The …
Number of citations: 372 www.sciencedirect.com
T Yoshida, S Otsuka, DG Jones… - … for Transition Metal …, 1990 - Wiley Online Library
This chapter contains sections titled: Bis(di‐tert‐butylphenylphosphine)palladium(0) Bis(tricyclohexylphosphine)palladium(0) Bis(tri‐tert‐butylphosphine)palladium(0) Bis(di‐tert‐…
Number of citations: 89 onlinelibrary.wiley.com
C Di Bugno, P Leoni, M Pasquali - GAZZETTA CHIMICA ITALIANA, 1988 - arpi.unipi.it
Boron Trifluoride-Promoted Activation of Water by Bis(tricyclohexylphosphine)palladium(0). IRIS IRIS Home Sfoglia Macrotipologie & tipologie Autore Titolo Riviste Serie IT Italiano Italiano …
Number of citations: 8 arpi.unipi.it
T Yoshida, S Otsuka, DG Jones, JL Spencer… - Inorganic …, 1979 - Wiley Online Library
This chapter contains sections titled: Bis(di‐tert‐butylphenylphosphine) Palladium(0) Bis(tricyclohexylphosphine)palladium(0) Bis(tri‐tert‐butylphenylphosphine)palladium(0) Bis(di‐tert‐…
Number of citations: 3 onlinelibrary.wiley.com
JN Hall, AJ Kropf, U Kanbur, F Dogan… - Chemical …, 2023 - pubs.rsc.org
Isolated Pd atoms supported on high surface area MnO2, prepared by the oxidative grafting of (bis(tricyclohexylphosphine-palladium(0)), catalyze (>50 turnovers, 17 h) the low …
Number of citations: 1 pubs.rsc.org
Y Li, C Liu, W Yang - New Journal of Chemistry, 2017 - pubs.rsc.org
Herein, porphyrin-conjugated organic polymers, Mn(III)P-CMP and Fe(III)P-CMP, were synthesized by Suzuki coupling reaction with manganese/iron tetraphenylporphyrin (T(p-Br)PPMn…
Number of citations: 19 pubs.rsc.org
IT Horváth - Aqueous Organometallic Chemistry and Catalysis, 2012 - books.google.com
More attractive than the carbonylation of either iodoxy or iodoarenes (or bromoarenes) is the production of acids from appreciably cheaper chloroarenes. This paper is concerned with …
Number of citations: 0 books.google.com
DI AbuSalim, S Hong, MH Baik - Chemistry–An Asian Journal, 2018 - Wiley Online Library
The mechanisms for new palladium‐catalyzed divergent reactions of triazolopyridines were investigated by means of DFT calculations. Previously, it was observed experimentally that …
Number of citations: 3 onlinelibrary.wiley.com

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